InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3
. This indicates that the molecule consists of a chain of carbon atoms with two butyl groups and an ethylenediamine group attached.
N,N-di-n-Butylethylenediamine is a chemical compound that belongs to the class of ethylenediamines, characterized by the presence of two n-butyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is primarily utilized in various industrial applications, including as a building block in organic synthesis and as a ligand in coordination chemistry.
N,N-di-n-Butylethylenediamine is synthesized from dibutylamine and is classified under aliphatic amines. It has the molecular formula and a molecular weight of 172.32 g/mol. This compound is recognized for its utility in the production of polymers, pharmaceuticals, and as a catalyst in various chemical reactions.
The synthesis of N,N-di-n-Butylethylenediamine can be achieved through several methods, with notable procedures including:
The reaction conditions are critical for optimizing yield and purity:
N,N-di-n-Butylethylenediamine features a linear structure with two n-butyl groups attached to the nitrogen atoms of an ethylenediamine backbone. The structural formula can be represented as follows:
N,N-di-n-Butylethylenediamine can participate in various chemical reactions due to its amine functional groups:
The reactivity of N,N-di-n-Butylethylenediamine is influenced by its basicity and nucleophilicity, making it suitable for substitution reactions and complexation with metal ions.
The mechanism of action for N,N-di-n-Butylethylenediamine primarily revolves around its role as a nucleophile in chemical reactions:
N,N-di-n-Butylethylenediamine finds extensive use across various scientific fields:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: